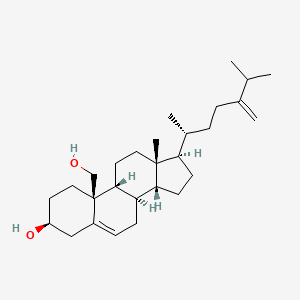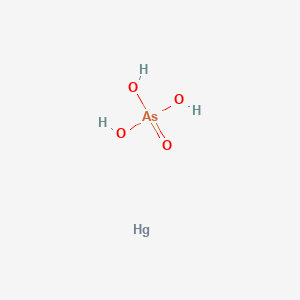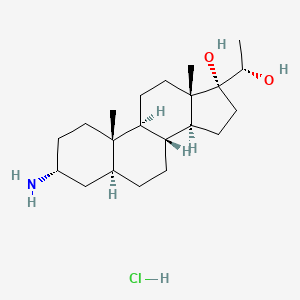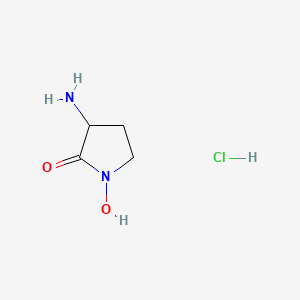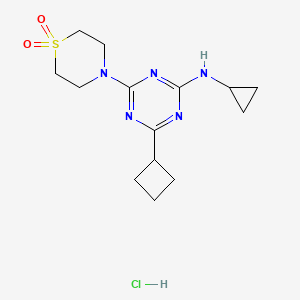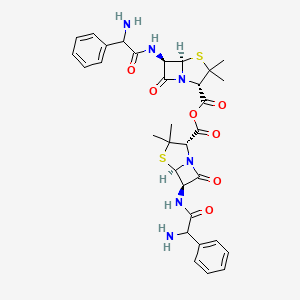
(2S,2'S,5'R)-Lilac aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,2’S,5’R)-Lilac aldehyde is a chiral organic compound known for its pleasant floral fragrance, reminiscent of lilac flowers. It is a significant component in the fragrance industry and is used in various perfumes and scented products. The compound’s unique stereochemistry contributes to its distinct olfactory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,2’S,5’R)-Lilac aldehyde typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a precursor compound, such as a prochiral olefin, in the presence of a chiral rhodium or ruthenium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, (2S,2’S,5’R)-Lilac aldehyde is produced through a multi-step process that includes the synthesis of the precursor compound, followed by asymmetric hydrogenation. The process is optimized for large-scale production, ensuring high yield and purity of the final product. Advanced purification techniques, such as distillation and chromatography, are employed to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,2’S,5’R)-Lilac aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild conditions (room temperature, aqueous or organic solvents).
Reduction: Sodium borohydride, lithium aluminum hydride, and mild conditions (room temperature, anhydrous solvents).
Substitution: Amines, hydrazines, and mild conditions (room temperature, organic solvents).
Major Products Formed:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Imines or hydrazones.
Applications De Recherche Scientifique
(2S,2’S,5’R)-Lilac aldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the study of enantioselective reactions and chiral catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties. It is also used in studies related to olfactory receptors and fragrance perception.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with specific chiral properties. Its fragrance properties are also utilized in aromatherapy and related fields.
Industry: Widely used in the fragrance industry for the formulation of perfumes, scented products, and flavorings. Its pleasant floral scent makes it a popular choice for various consumer products.
Mécanisme D'action
The mechanism of action of (2S,2’S,5’R)-Lilac aldehyde involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that leads to the perception of its floral fragrance. The molecular targets include olfactory receptor proteins, which are part of the G-protein-coupled receptor family. The binding of (2S,2’S,5’R)-Lilac aldehyde to these receptors activates a cascade of intracellular events, resulting in the transmission of the olfactory signal to the brain.
Comparaison Avec Des Composés Similaires
(2S,2’S,5’R)-Lilac aldehyde can be compared with other similar compounds, such as:
(2S,2’S,5’S)-Lilac aldehyde: Another stereoisomer with different olfactory properties.
(2R,2’R,5’R)-Lilac aldehyde: A stereoisomer with distinct fragrance characteristics.
(2R,2’R,5’S)-Lilac aldehyde: Another stereoisomer with unique olfactory properties.
The uniqueness of (2S,2’S,5’R)-Lilac aldehyde lies in its specific stereochemistry, which imparts its characteristic floral scent. The different stereoisomers, while structurally similar, exhibit variations in their olfactory properties due to the spatial arrangement of their atoms.
Propriétés
Numéro CAS |
526214-72-2 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(2S)-2-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9+,10+/m1/s1 |
Clé InChI |
YPZQHCLBLRWNMJ-UTLUCORTSA-N |
SMILES isomérique |
C[C@H](C=O)[C@@H]1CC[C@](O1)(C)C=C |
SMILES canonique |
CC(C=O)C1CCC(O1)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


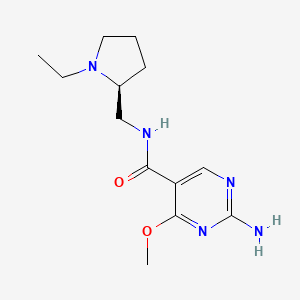


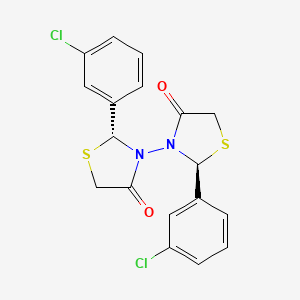

![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)

![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)
